3-Acetoxy-2',4'-dimethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

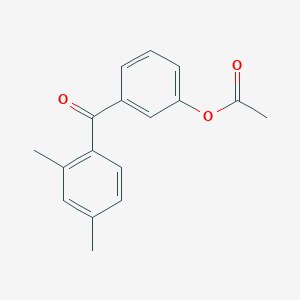

3-Acetoxy-2’,4’-dimethylbenzophenone, also known as EMDP or Ethyldimethylaminobenzoate, is a member of the benzophenone family. It is frequently used in the production of sunscreens, fragrances, and plasticizers. The compound has a molecular weight of 268.31 .

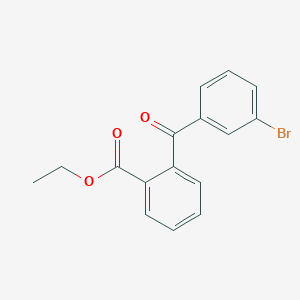

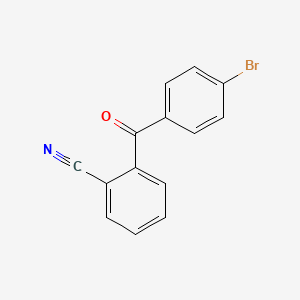

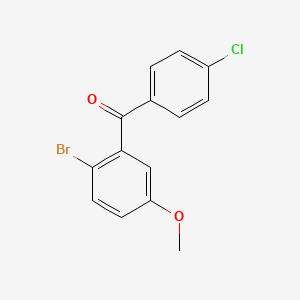

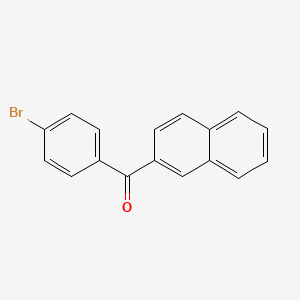

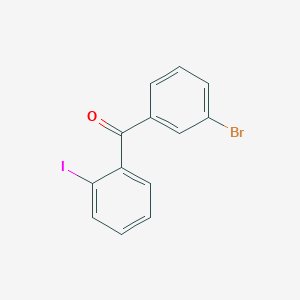

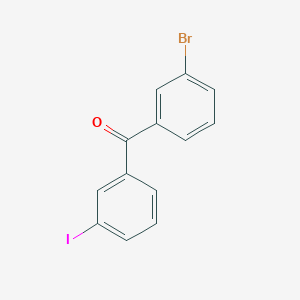

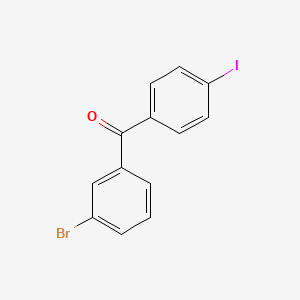

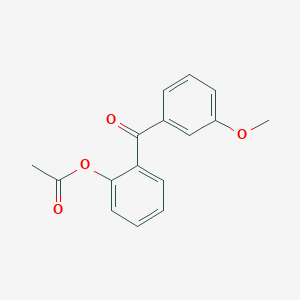

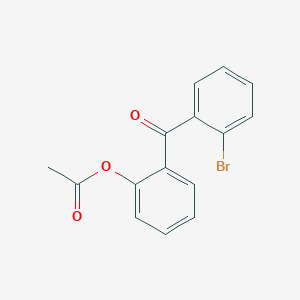

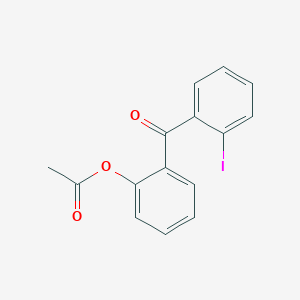

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2’,4’-dimethylbenzophenone is represented by the linear formula C17H16O3 . The IUPAC name for this compound is 3-(2,4-dimethylbenzoyl)phenyl acetate .Applications De Recherche Scientifique

Organic Synthesis

3-Acetoxy-2’,4’-dimethylbenzophenone: is utilized as a reagent in organic synthesis due to its ability to undergo various chemical reactions. It serves as an intermediate in the synthesis of complex organic molecules, particularly in the construction of aromatic compounds which are prevalent in many pharmaceuticals and agrochemicals .

Photodynamic Therapy

In the medical field, this compound has been explored as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species when exposed to specific wavelengths of light, which can then destroy cancer cells.

Antioxidant Research

Studies have indicated that 3-Acetoxy-2’,4’-dimethylbenzophenone possesses antioxidant properties. This makes it a candidate for research into oxidative stress-related diseases, where it could potentially mitigate damage caused by free radicals.

Cancer Research

The compound has been investigated for its potential to inhibit the growth of certain cancer cell lines. While this application is still in the early stages of research, it shows promise for the development of new anticancer agents.

Environmental Impact Studies

3-Acetoxy-2’,4’-dimethylbenzophenone: has been identified to have adverse effects on coral reefs and aquatic ecosystems. This has led to research into its environmental impact and the search for safer alternatives.

Photocatalysis

Due to its ability to absorb UV and visible light, this compound is studied for its use in photocatalytic applications. It can activate or accelerate chemical reactions upon light absorption, which is valuable in environmental cleanup processes.

Material Science

In material science, 3-Acetoxy-2’,4’-dimethylbenzophenone is used to modify the properties of polymers and resins. Its incorporation can affect the light absorption and stability of materials, which is crucial in developing advanced materials for various applications .

Biochemical Studies

As a biochemical reagent, it is used to study enzyme-catalyzed reactions and metabolic pathways. Its role in these studies helps in understanding the biochemical processes and designing inhibitors or activators for therapeutic purposes.

Mécanisme D'action

Target of Action

It is a member of the benzophenone family, which is known for their aromatic ring structure. Benzophenones are often used in organic synthesis and have potential applications in pharmaceuticals, biochemistry, and medicine.

Mode of Action

3-Acetoxy-2’,4’-dimethylbenzophenone is believed to act as a photosensitizer. It absorbs light in the ultraviolet (UV) and visible light spectrums. This absorption of light causes the compound to become excited, resulting in the release of energy as heat or light. This energy can then be used to activate other molecules, such as those involved in photodynamic therapy.

Biochemical Pathways

As a photosensitizer, it may be involved in pathways related to light absorption and energy transfer.

Result of Action

3-Acetoxy-2’,4’-dimethylbenzophenone has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in preventing or treating oxidative stress-related diseases.

Action Environment

As a photosensitizer, its activity may be influenced by light conditions.

Propriétés

IUPAC Name |

[3-(2,4-dimethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-7-8-16(12(2)9-11)17(19)14-5-4-6-15(10-14)20-13(3)18/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQDKWBPMPHYGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641678 |

Source

|

| Record name | 3-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2',4'-dimethylbenzophenone | |

CAS RN |

890099-08-8 |

Source

|

| Record name | [3-(Acetyloxy)phenyl](2,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.